![molecular formula C20H17ClN4O3S B2645536 3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034597-70-9](/img/structure/B2645536.png)
3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry. It has an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities . The compound also contains a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety, which is a type of heterocyclic compound. Heterocyclic compounds are often used in drug design due to their ability to readily form hydrogen bonds with biological targets .
Molecular Structure Analysis
The indole moiety in the compound is aromatic in nature, with the nitrogen lone electron pair participating in the aromatic ring . The compound also contains a piperidinyl group, which is a type of secondary amine. Secondary amines can participate in a variety of chemical reactions, including those involving the formation of hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, indole is a crystalline colorless compound with specific odors . The compound’s solubility would depend on the polarity of its functional groups and the solvent used.Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including our compound of interest, have shown potential as antiviral agents . They can inhibit the activity of various viruses, providing a valuable avenue for the development of new antiviral drugs .
Anti-inflammatory Properties
Indole derivatives also possess anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory diseases, providing relief from inflammation and associated symptoms .
Anticancer Activity
The compound could potentially be used in cancer treatment. Indole derivatives have shown anticancer properties, making them a promising candidate for the development of new anticancer drugs .
Anti-HIV Activity
Indole derivatives have demonstrated anti-HIV activity . This suggests that they could potentially be used in the development of drugs for the treatment of HIV .
Antioxidant Properties
Indole derivatives are known to possess antioxidant properties . This means they could potentially be used in the treatment of diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . They can potentially inhibit the growth of various microorganisms, making them a promising candidate for the development of new antimicrobial drugs .
Antitubercular Activity
Indole derivatives have demonstrated antitubercular activity . This suggests that they could potentially be used in the development of drugs for the treatment of tuberculosis .
Antidiabetic Properties
Indole derivatives also possess antidiabetic properties . They can potentially be used in the treatment of diabetes, providing a new avenue for the development of antidiabetic drugs .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c21-12-1-2-14-11(9-12)10-16(22-14)18(26)24-6-3-13(4-7-24)25-19(27)17-15(5-8-29-17)23-20(25)28/h1-2,5,8-10,13,22H,3-4,6-7H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUVDYSZSZHOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)NC2=O)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

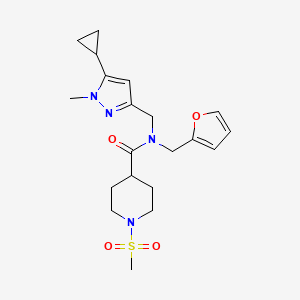
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide oxalate](/img/structure/B2645454.png)
![8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2645457.png)


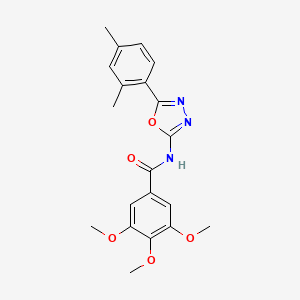
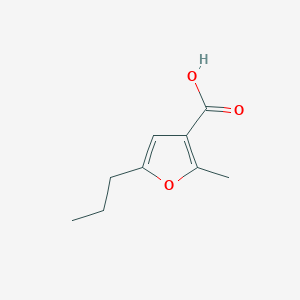
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone](/img/structure/B2645466.png)
![1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2645468.png)
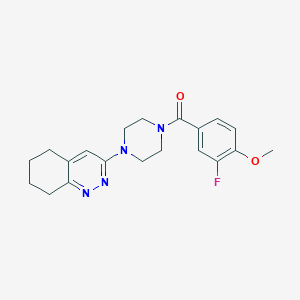
![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-(3-oxobutan-2-yl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2645471.png)
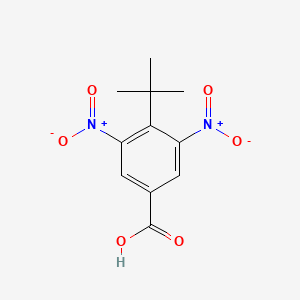
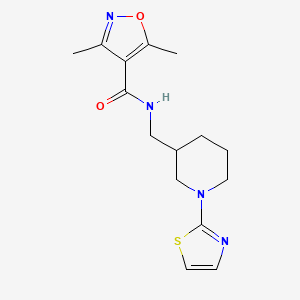
![N-(2,3-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2645475.png)